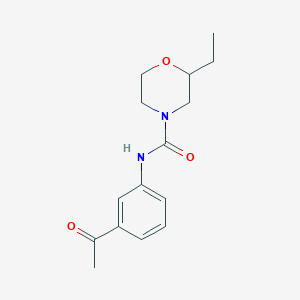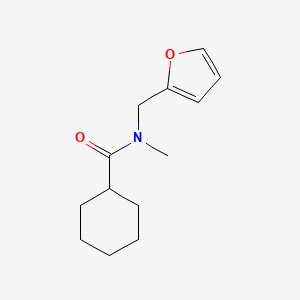
N,2-dimethyl-N-(pyridin-3-ylmethyl)propanamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N,2-dimethyl-N-(pyridin-3-ylmethyl)propanamide, also known as DPA, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. DPA is a derivative of pyridine, which is a heterocyclic compound commonly found in many natural products and synthetic molecules. The chemical structure of DPA consists of a pyridine ring attached to a propanamide group, which makes it a valuable building block for the synthesis of many organic compounds.
作用机制
The mechanism of action of N,2-dimethyl-N-(pyridin-3-ylmethyl)propanamide is not fully understood, but it is believed to involve the inhibition of various enzymes and proteins involved in cell growth and replication. For example, N,2-dimethyl-N-(pyridin-3-ylmethyl)propanamide has been shown to inhibit the activity of ribonucleotide reductase, which is an enzyme involved in the synthesis of DNA. This inhibition can lead to the depletion of intracellular deoxynucleotide triphosphate pools, which can inhibit the replication of cancer cells and viruses.
Biochemical and Physiological Effects:
N,2-dimethyl-N-(pyridin-3-ylmethyl)propanamide has been shown to have various biochemical and physiological effects, including the induction of apoptosis, cell cycle arrest, and inhibition of DNA synthesis. In addition, N,2-dimethyl-N-(pyridin-3-ylmethyl)propanamide has been reported to modulate the expression of various genes involved in cell growth and differentiation. Moreover, N,2-dimethyl-N-(pyridin-3-ylmethyl)propanamide has been shown to exhibit anti-inflammatory and immunomodulatory effects.
实验室实验的优点和局限性
N,2-dimethyl-N-(pyridin-3-ylmethyl)propanamide has several advantages as a research tool, including its high purity, good yield, and ease of synthesis. Moreover, N,2-dimethyl-N-(pyridin-3-ylmethyl)propanamide is a versatile building block for the synthesis of many organic compounds. However, N,2-dimethyl-N-(pyridin-3-ylmethyl)propanamide has some limitations, including its potential toxicity and the need for further studies to determine its safety and efficacy in vivo.
未来方向
There are several future directions for the research on N,2-dimethyl-N-(pyridin-3-ylmethyl)propanamide, including the development of new synthetic methods, the exploration of its potential applications in drug discovery, and the investigation of its mechanism of action. Moreover, the use of N,2-dimethyl-N-(pyridin-3-ylmethyl)propanamide in materials science and catalysis is an area of active research. Further studies are needed to elucidate the biological effects of N,2-dimethyl-N-(pyridin-3-ylmethyl)propanamide and its potential as a therapeutic agent.
合成方法
The synthesis of N,2-dimethyl-N-(pyridin-3-ylmethyl)propanamide can be achieved through several methods, including the reaction of pyridine-3-carboxaldehyde with 2,2-dimethylpropanamine in the presence of a catalyst, such as palladium on carbon. This method yields N,2-dimethyl-N-(pyridin-3-ylmethyl)propanamide with high purity and good yield. Other methods, such as the reaction of pyridine with 2,2-dimethylpropanoyl chloride or 2,2-dimethylpropanoic acid, have also been reported.
科学研究应用
N,2-dimethyl-N-(pyridin-3-ylmethyl)propanamide has been extensively studied for its potential applications in various fields, including medicinal chemistry, materials science, and catalysis. In medicinal chemistry, N,2-dimethyl-N-(pyridin-3-ylmethyl)propanamide has been shown to exhibit anticancer, antiviral, and antibacterial properties. It has been reported that N,2-dimethyl-N-(pyridin-3-ylmethyl)propanamide can inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest. In addition, N,2-dimethyl-N-(pyridin-3-ylmethyl)propanamide has been shown to inhibit the replication of various viruses, including HIV-1, HCV, and influenza virus. Moreover, N,2-dimethyl-N-(pyridin-3-ylmethyl)propanamide has been reported to exhibit antibacterial activity against Gram-positive and Gram-negative bacteria.
属性
IUPAC Name |
N,2-dimethyl-N-(pyridin-3-ylmethyl)propanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2O/c1-9(2)11(14)13(3)8-10-5-4-6-12-7-10/h4-7,9H,8H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AECSJWXDBUORRC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)N(C)CC1=CN=CC=C1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N,2-dimethyl-N-(pyridin-3-ylmethyl)propanamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。







![N-[(6-imidazol-1-ylpyridin-3-yl)methyl]-1,3-dimethyl-2,4-dioxopyrido[2,3-d]pyrimidine-7-carboxamide](/img/structure/B7513357.png)



![4,5-dichloro-N-[(6-imidazol-1-ylpyridin-3-yl)methyl]-1-methylpyrrole-2-carboxamide](/img/structure/B7513384.png)


![5-ethyl-N-[(6-imidazol-1-ylpyridin-3-yl)methyl]-1-phenylpyrazole-4-carboxamide](/img/structure/B7513404.png)